REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.[C:13]([O-:17])(=[O:16])[CH2:14][CH3:15].[Na+].C(OC(=O)CC)(=O)CC>>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[C:14]([CH3:15])[C:13]([OH:17])=[O:16] |f:1.2|
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Name
|
|
Quantity
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371 g
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Type
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reactant
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Smiles
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ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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192 g
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Type
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reactant
|
Smiles
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C(CC)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
780 g
|
Type
|
reactant
|
Smiles
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C(CC)(=O)OC(CC)=O
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Name
|
ice water
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Quantity
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200 mL
|
Type
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solvent
|
Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred mixture was then heated for 6 hours at 140°-160° C.
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Duration
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6 h
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Type
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WAIT
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Details
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The solution was then left
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Type
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CUSTOM
|
Details
|
the precipitated solid was isolated by filtration under suction
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Type
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WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
recrystallized from acetone
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Type
|
CUSTOM
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Details
|
to give 318 g (66% of theory) of product of melting point 228°-230° C.
|
Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C(=O)O)C)C=C(C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |